N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an oxadiazole ring, and an aniline group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the oxadiazole ring is often formed via the cyclization of appropriate hydrazides and carboxylic acids. The final step involves the coupling of these rings with aniline under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as:
- N,N-dimethylaniline
- 4-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- 4-(piperidin-4-ylmethyl)-1,3,4-oxadiazole
Uniqueness
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H22N4O |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline |
InChI |
InChI=1S/C16H22N4O/c1-20(2)14-5-3-13(4-6-14)16-18-15(21-19-16)11-12-7-9-17-10-8-12/h3-6,12,17H,7-11H2,1-2H3 |
InChI Key |
YJKUMCMURGUYBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.